molecular formula C13H13NO2 B2687578 (E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 862845-54-3

(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one

Cat. No.: B2687578
CAS No.: 862845-54-3
M. Wt: 215.252
InChI Key: ABXQKSLQJHTNCR-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is a complex polycyclic compound featuring a naphthalenone core structure fused with a cyclopentane ring, further functionalized with a hydroxyimino group. This specific molecular architecture, which includes multiple saturated rings and an oxime functional group, makes it a valuable intermediate in organic synthesis and pharmaceutical research. Compounds with similar hexahydro-naphthalenone skeletons are frequently investigated as key precursors in the development of therapeutic agents and are known to participate in various biochemical pathways . The presence of the hydroxyimino group is of particular interest, as this functional group is often found in molecules studied for their biological activity and can serve as a versatile handle for further chemical modification . Researchers utilize this compound in advanced projects, including investigations into structure-activity relationships, the synthesis of novel molecular entities, and as a standard in analytical methodologies such as HS-SPME-GC/MS for metabolomics studies . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2E)-2-hydroxyimino-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13-11-6-9-4-2-1-3-8(9)5-10(11)7-12(13)14-16/h5-6,16H,1-4,7H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXQKSLQJHTNCR-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(CC(=NO)C3=O)C=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=CC3=C(C/C(=N\O)/C3=O)C=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one typically involves the reaction of a suitable precursor with hydroxylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyimino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines or hydroxylamines.

Scientific Research Applications

(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their features, and differentiating properties:

Compound Name Molecular Formula Structural Features Key Differentiators
(E)-2-(Hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one C₁₃H₁₅NO₂ Bicyclic core, (E)-hydroxyimino group at position 2 Enhanced hydrogen bonding capacity; potential tautomerism
5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one C₁₇H₂₂O Four methyl groups at positions 5 and 8 Increased steric bulk and stability; reduced solubility in polar solvents
1-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one C₁₁H₁₆O Methyl group at position 1; ketone at position 2 Altered electronic effects; weaker hydrogen bonding compared to hydroxyimino
5-Hydroxy-N-methyl-2-(2-naphthyl)propanamide C₁₄H₁₅NO₂ Naphthalene moiety with amide and hydroxyl groups Broader biological activity (e.g., neurotransmitter modulation)

Biological Activity

(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological effects, and case studies.

Chemical Structure

The compound can be represented as follows:

C13H15N1O1\text{C}_{13}\text{H}_{15}\text{N}_{1}\text{O}_{1}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the hydroxyimino group. Recent advancements in synthetic methodologies have improved yields and selectivity in producing this compound.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:

  • Inhibition of Viral Replication : Compounds with similar structural motifs have been shown to inhibit the replication of various viruses including RSV and HCV at micromolar concentrations . The effective concentration (EC50) values for these compounds ranged from 5 to 28 μM.

Anticancer Activity

Research has also highlighted the potential anticancer activity of this compound. In vitro studies demonstrated:

  • Cell Growth Inhibition : The compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values reported were in the range of 10–20 μM .

The biological activity is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cell death.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study 1 : A study conducted on human liver cancer cells showed that treatment with the compound led to a 70% reduction in cell viability compared to control groups after 48 hours .
  • Study 2 : Another investigation focused on its antiviral efficacy against HCV demonstrated an IC50 value of approximately 6.7 μM with a selectivity index indicating low toxicity towards host cells .

Data Tables

Activity TypeEC50/IC50 ValueReference
Antiviral (RSV)5–28 μM
Antiviral (HCV)6.7 μM
Anticancer (Liver)10–20 μM

Q & A

Q. What are the recommended synthetic routes for (E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one?

The synthesis of structurally related hexahydro-naphthalenone derivatives often involves cyclization and functionalization steps. For example, cis-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone is synthesized via organocuprate additions to cyclohexenone precursors under inert atmospheres (e.g., argon) . For the hydroxyimino variant, oxime formation via hydroxylamine treatment of ketones is a plausible step, with strict control of reaction pH and temperature to favor the (E)-isomer. Hazard mitigation (e.g., phosphorus pentoxide for dehydration) and purification via recrystallization are critical .

Q. How can the compound’s structure be rigorously characterized?

Methodological workflow :

  • X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS for solution) to resolve crystal structures. SHELX’s robustness in handling small-molecule data ensures accurate bond-length and angle measurements .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to confirm stereochemistry and hydrogen-bonding networks .
  • GC-MS : Employ non-polar columns (e.g., HP-5MS, BPX-5) with temperature ramps (e.g., 80–300°C at 4°C/min) for retention index (RI) matching. Electron ionization (EI) spectra from NIST databases validate fragmentation patterns .

Q. Table 1: GC Parameters for Analytical Validation

Column TypeActive PhaseTemperature ProgramReference
HP-5MS30 m, 0.25 μm80°C → 300°C (4°C/min)
BPX-530 m, 0.25 μm35°C (5 min) → 210°C (3°C/min) → 240°C (40°C/min)

Q. What safety protocols are essential for handling this compound?

  • Hazard mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., hydroxylamine).
  • Storage : Store in airtight containers away from heat sources (P210 compliance) .
  • Emergency protocols : Follow P201/P202 guidelines for pre-experiment risk assessments and P101/P103 for labeling .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological activity?

In silico strategies :

  • Reaction modeling : Use density functional theory (DFT) to simulate oxime tautomerization or cyclization pathways. Tools like Gaussian or ORCA optimize transition states .
  • Docking studies : Molecular dynamics (MD) simulations can predict interactions with biological targets (e.g., enzyme active sites), leveraging structural analogs from spirocyclic or hexahydro-naphthalenone libraries .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

Case example : Discrepancies in hydrogen-bonding networks between X-ray and NMR data.

  • Cross-validation : Re-refine X-ray data with SHELXL (high-resolution settings) and compare with NOESY NMR to resolve conformational flexibility .
  • Multi-technique alignment : GC-MS retention indices and EI spectra (NIST databases) corroborate purity, ruling out isomer interference .

Q. What strategies improve the compound’s stability under varying conditions?

  • Solvent selection : Avoid protic solvents (e.g., water, alcohols) to prevent oxime hydrolysis. Use anhydrous DCM or THF for long-term storage .
  • Temperature control : Stability assays (TGA/DSC) under nitrogen atmospheres identify decomposition thresholds .

Methodological Tables

Q. Table 2: Key Synthetic Precursors and Hazard Mitigation

PrecursorHazard MitigationReference
2-Methyl-2-cyclohexenoneArgon atmosphere for cuprate reactions
Hydroxylamine derivativesPhosphorus pentoxide dehydration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.